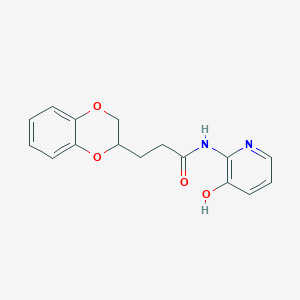![molecular formula C23H18BrN3O2 B1225384 9-Bromo-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline](/img/structure/B1225384.png)
9-Bromo-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-bromo-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline is a quinoxaline derivative.
Applications De Recherche Scientifique
Synthesis and Biological Activity
9-Bromo-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline and its derivatives are part of a broader class of compounds known for their diverse biological activities. These activities primarily include cytotoxicity, antiviral activity, and interferon-inducing ability. For example, Shibinskaya et al. (2010) synthesized new 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, demonstrating their potent interferon inducers and antiviral properties. These compounds were found to be low toxic, with morpholine and 4-methyl-piperidine derivatives showing significant antiviral and minimal cytotoxic effects Shibinskaya et al., 2010.
Chemical Synthesis and Reactions
The chemical synthesis techniques for indolo[3,2-b]quinoxaline derivatives involve various innovative reactions, highlighting the compound's flexibility in organic chemistry. Shulga et al. (2020) discussed the synthesis of 6H-Indolo[2,3-b]quinoxalines by condensation of isatin and 5-nitroisatin with o-phenylenediamine, leading to the formation of quaternary salts and previously unknown derivatives through alkylation and oxidation processes Shulga & Shulga, 2020. Additionally, Laru et al. (2021) developed a Ru(II)-catalyzed ortho C-H functionalization method for synthesizing N-substituted indolo[2,3-b]quinoxalines, offering a novel route for preparing biologically relevant derivatives Laru et al., 2021.
DNA and Protein Interaction
The interaction of 9-Bromo-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline derivatives with DNA and proteins is a key area of interest, especially for their pharmacological applications. Moorthy et al. (2013) reviewed the pharmacological actions of 6H-Indolo[2,3-b]quinoxaline derivatives, emphasizing their DNA intercalation mechanism. The thermal stability of the compound-DNA complex, influenced by substituents and side chains on the nucleus, elucidates the compound's anticancer and antiviral activities Moorthy et al., 2013.
Electrophilic Substitution and Electronic Structure
Understanding the electronic structure and reactivity of indolo[3,2-b]quinoxaline derivatives is crucial for further chemical modifications and applications. Grachev et al. (1984) explored the electrophilic substitution reactions, like nitration and bromination, of 6-methylindolo[2,3-b]quinoxaline, providing insights into the compound's reactivity and electronic structure. This research underlines the significance of π-charge distribution in predicting electrophilic substitution patterns Grachev et al., 1984.
Propriétés
Nom du produit |
9-Bromo-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
|---|---|
Formule moléculaire |
C23H18BrN3O2 |
Poids moléculaire |
448.3 g/mol |
Nom IUPAC |
9-bromo-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H18BrN3O2/c1-28-20-10-7-14(11-21(20)29-2)13-27-19-9-8-15(24)12-16(19)22-23(27)26-18-6-4-3-5-17(18)25-22/h3-12H,13H2,1-2H3 |
Clé InChI |
RXUVZFSJYNXRLY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



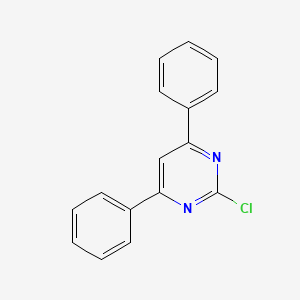

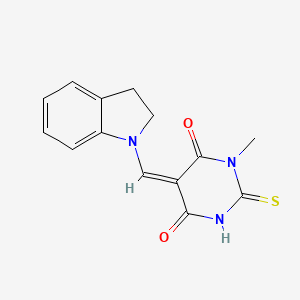
![4,5-Dimethyl-2-[[1-oxo-2-(4-quinazolinyloxy)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1225310.png)
![2-(1-naphthalenyl)-N-[2,2,2-trichloro-1-[[(2-chloroanilino)-sulfanylidenemethyl]amino]ethyl]acetamide](/img/structure/B1225313.png)
![N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide](/img/structure/B1225314.png)
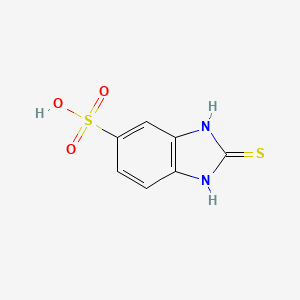

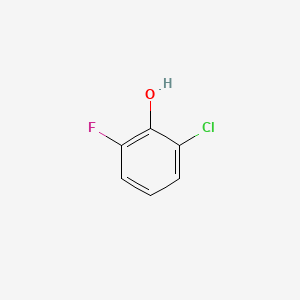
![4-[5-Chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]morpholine](/img/structure/B1225319.png)
![3-[[Sulfanylidene-[[2,2,2-trichloro-1-[[(3-nitrophenyl)-oxomethyl]amino]ethyl]amino]methyl]amino]benzoic acid](/img/structure/B1225321.png)
![6-Hydroxy-5-[(6-hydroxy-1-methyl-4-oxo-2-sulfanylidene-5-pyrimidinyl)-(2-pyridinyl)methyl]-1-methyl-2-sulfanylidene-4-pyrimidinone](/img/structure/B1225323.png)
![[4-(Benzenesulfonyl)-1-piperazinyl]-[6-bromo-2-(2-pyridinyl)-4-quinolinyl]methanone](/img/structure/B1225324.png)
